molecular formula C13H16BNO2S B2877307 Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester CAS No. 2230209-53-5

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester

Cat. No. B2877307
CAS RN: 2230209-53-5
M. Wt: 261.15
InChI Key: ZLKKGJISYOYDIA-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a type of organoboron reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is generally environmentally benign and has properties that have been tailored for application under specific SM coupling conditions .


Synthesis Analysis

The synthesis of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester involves the use of boron reagents in the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .


Molecular Structure Analysis

The molecular weight of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is 261.15 . Its IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine .


Chemical Reactions Analysis

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a solid at room temperature . It should be stored at 2-8°C . It is not soluble in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thieno[2,3-c]pyridine derivatives are pivotal in the synthesis of various heterocyclic compounds. The boronic acid ester group in this compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a cornerstone method for creating carbon-carbon bonds in medicinal chemistry .

Development of DYRK1A Inhibitors

This compound has been employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is implicated in neurological diseases, and inhibitors can be potential therapeutic agents.

Material Sciences

In material sciences, thieno[2,3-c]pyridine structures are used due to their electronic properties, making them suitable for use in organic semiconductors and other electronic materials .

Fluorescent Probes

The thieno[2,3-c]pyridine core is structurally conducive to fluorescence. When used in the design of fluorescent probes, it can aid in biological imaging and diagnostics, providing insights into cellular processes .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of thieno[2,3-c]pyridine derivatives make them candidates for components in OLEDs. Their ability to transport electrons and holes can be harnessed to improve the efficiency and lifespan of these devices .

Agricultural Chemistry

Boronic acids and their derivatives are known to play a role in the development of new agrochemicals. They can be used to create novel pesticides and herbicides with specific action mechanisms .

Safety And Hazards

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is not known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The Suzuki–Miyaura coupling reaction, in which Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As such, it is likely to continue to be a focus of research and development in the field of organic chemistry. The development of new borane reagents, such as Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester, will likely continue to be an area of interest .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKGJISYOYDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester

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